molecular formula C19H23N3O2 B5772314 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5772314
M. Wt: 325.4 g/mol
InChI Key: PUPOVFUVQDZGAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and related compounds involves multiple steps, including the coupling of specific acyl and piperazine units to achieve the final structure. Carceller et al. (1993) detailed the preparation and evaluation of similar compounds, highlighting the importance of acyl substituents and the impact of modifications on biological activity (Carceller, Merlos, Giral, Almansa, Bartrolí, García-Rafanell, & Forn, 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various analytical techniques. Wang et al. (2004) explored the structure of a compound with a similar piperazine derivative, noting weak intramolecular interactions and how these influence the compound's stability and reactivity (Wang, Chen, Pu, & Wang, 2004).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives are diverse, depending on the functional groups present. These reactions can include nucleophilic substitutions, cycloadditions, and more, significantly impacting the compound's pharmacological properties. The work by Rajkumar, Kamaraj, and Krishnasamy (2014) on piperazine derivatives illustrates the versatility of these compounds in chemical synthesis and their potential for creating novel therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. Investigations into similar compounds, as reported by Karczmarzyk and Malinka (2004), provide insights into how structural differences can affect these physical properties (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the pharmacological efficacy of piperazine derivatives. For instance, Lecanu et al. (2010) explored a compound designed for neuroprotection, highlighting the importance of understanding these chemical properties for drug development (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-7-17(13-16(15)2)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPOVFUVQDZGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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